molecular formula C15H18N2O B15213565 4-(2-Ethylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one

4-(2-Ethylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B15213565
M. Wt: 242.32 g/mol
InChI Key: IEQRXTCYXFLHFI-RAXLEYEMSA-N
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Description

4-(2-Ethylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-(2-Ethylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the condensation of 3-phenyl-1H-pyrazol-5(4H)-one with 2-ethylbutanal under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

4-(2-Ethylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted pyrazolones. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

4-(2-Ethylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:

    3-phenyl-1H-pyrazol-5(4H)-one: The parent compound, which lacks the 2-ethylbutylidene substituent.

    4-(2-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one: A similar compound with a methyl group instead of an ethyl group.

    4-(2-Ethylhexylidene)-3-phenyl-1H-pyrazol-5(4H)-one: A compound with a longer alkyl chain.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

(4Z)-4-(2-ethylbutylidene)-3-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C15H18N2O/c1-3-11(4-2)10-13-14(16-17-15(13)18)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,17,18)/b13-10-

InChI Key

IEQRXTCYXFLHFI-RAXLEYEMSA-N

Isomeric SMILES

CCC(CC)/C=C\1/C(=NNC1=O)C2=CC=CC=C2

Canonical SMILES

CCC(CC)C=C1C(=NNC1=O)C2=CC=CC=C2

Origin of Product

United States

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